molecular formula C7H16Cl2N2O2S B596142 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride CAS No. 178312-02-2

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Cat. No.: B596142
CAS No.: 178312-02-2
M. Wt: 263.177
InChI Key: AXHOLMAQHXNIGR-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a heterocyclic compound with the molecular formula C7H16Cl2N2O2S and a molecular weight of 263.177. This compound is known for its unique structure, which includes an azetidine ring fused with a thiomorpholine ring, and is often used in various scientific research applications.

Preparation Methods

The synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride typically involves the reaction of azetidine derivatives with thiomorpholine derivatives under specific conditions. The reaction conditions often include the use of strong acids like hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride can be compared with other similar compounds, such as:

  • 4-prop-2-ynyl-thiomorpholine 1,1-dioxide
  • 1-Oxide thiomorpholine hydrochloride
  • 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine hydrochloride These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity .

Properties

IUPAC Name

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHOLMAQHXNIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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